6-Bromo-3-(pyridin-2-yl)-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-(pyridin-2-yl)-1H-indazole is a heterocyclic compound that features a bromine atom at the 6th position of the indazole ring and a pyridin-2-yl group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(pyridin-2-yl)-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromoaniline with pyridine-2-carboxaldehyde in the presence of a base, followed by cyclization to form the indazole ring. The reaction conditions often involve heating and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(pyridin-2-yl)-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride and alkyl halides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Bromo-3-(pyridin-2-yl)-1H-indazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(pyridin-2-yl)-1H-indazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-pyridinemethanol: Another brominated pyridine derivative with different functional groups.
Fluorinated Pyridines: Compounds with fluorine atoms instead of bromine, which exhibit different chemical and biological properties.
Uniqueness
6-Bromo-3-(pyridin-2-yl)-1H-indazole is unique due to its specific substitution pattern and the presence of both indazole and pyridine rings. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
574758-37-5 |
---|---|
Molecular Formula |
C12H8BrN3 |
Molecular Weight |
274.12 g/mol |
IUPAC Name |
6-bromo-3-pyridin-2-yl-1H-indazole |
InChI |
InChI=1S/C12H8BrN3/c13-8-4-5-9-11(7-8)15-16-12(9)10-3-1-2-6-14-10/h1-7H,(H,15,16) |
InChI Key |
JVKLWUNCLZVPCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NNC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.